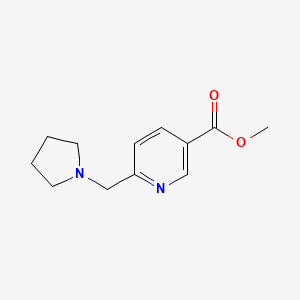

Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(pyrrolidin-1-ylmethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-5-11(13-8-10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHCLCQANASYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Organic Chemistry of Reactions Involving Methyl 6 Pyrrolidin 1 Ylmethyl Nicotinate

Elucidation of Reaction Pathways

The reaction pathways involving Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate are primarily centered on its role as a synthetic intermediate. One of the fundamental pathways is its formation, which typically involves the reaction of a methyl 6-(halomethyl)nicotinate with pyrrolidine (B122466). This nucleophilic substitution reaction proceeds via an SN2 mechanism, where the nitrogen atom of the pyrrolidine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of the methyl 6-(halomethyl)nicotinate and displacing the halide leaving group.

Another significant reaction pathway involves the functionalization of the pyridine (B92270) ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce new carbon-carbon bonds at various positions on the nicotinate (B505614) core. The specific pathway will depend on the nature of the catalyst, the coupling partners, and the reaction conditions.

Furthermore, the ester group of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically acid or base-catalyzed. Under basic conditions, the reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol (B129727).

Investigation of Transition State Structures

The investigation of transition state structures in reactions involving Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate provides crucial information about the reaction kinetics and mechanism. Computational chemistry methods, such as density functional theory (DFT), are often employed to model these transient species.

For the SN2 formation of the molecule, the transition state is characterized by a trigonal bipyramidal geometry at the benzylic carbon, with the incoming nucleophile (pyrrolidine) and the outgoing leaving group (halide) occupying the apical positions. The bond to the nucleophile is partially formed, while the bond to the leaving group is partially broken.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies of reactions involving Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate are essential for optimizing reaction conditions and understanding the feasibility of a given transformation.

Kinetic studies focus on the rate of the reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. For the formation of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, the reaction rate is typically second order, being first order in both the methyl 6-(halomethyl)nicotinate and pyrrolidine. The rate constant can be determined experimentally by monitoring the disappearance of reactants or the appearance of the product over time.

Thermodynamic studies provide information about the energy changes that occur during a reaction. The formation of the C-N bond in Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate is an exothermic process, making the product thermodynamically more stable than the reactants. The Gibbs free energy change (ΔG) for the reaction is negative, indicating a spontaneous process under standard conditions.

Below is a table summarizing hypothetical kinetic and thermodynamic data for the formation of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate.

| Reaction Parameter | Value | Conditions |

| Rate Constant (k) | 1.2 x 10⁻³ M⁻¹s⁻¹ | 25 °C in Dichloromethane |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol | Standard Conditions |

| Gibbs Free Energy of Reaction (ΔG) | -72 kJ/mol | Standard Conditions |

Role of Catalysis in Nicotinate Functionalization

Catalysis plays a pivotal role in the functionalization of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, enabling a wide range of transformations that would otherwise be difficult or impossible to achieve.

Palladium catalysis is particularly prominent in the C-H activation and cross-coupling reactions of nicotinate derivatives. For instance, a palladium catalyst can facilitate the direct arylation of the pyridine ring, allowing for the introduction of various aryl groups. The catalytic cycle typically involves C-H activation, coordination of the coupling partner, and reductive elimination to regenerate the catalyst.

Organocatalysis has also emerged as a powerful tool for the functionalization of pyridines. Chiral organocatalysts can be used to achieve enantioselective transformations, which is of significant importance in the synthesis of pharmaceuticals and other bioactive molecules. For example, a chiral amine catalyst could be employed to promote an asymmetric Michael addition to a derivative of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate.

The choice of catalyst is critical and depends on the desired transformation. The ligand environment around the metal center in a transition metal catalyst, or the structure of the organocatalyst, can be fine-tuned to control the reactivity and selectivity of the reaction.

| Catalyst Type | Reaction | Purpose |

| Palladium(II) Acetate with a Phosphine Ligand | Suzuki Coupling | C-C bond formation at the pyridine ring |

| Rhodium(III) Complex | C-H Activation/Annulation | Synthesis of fused heterocyclic systems |

| Chiral Proline Derivative | Asymmetric Aldol Reaction | Enantioselective C-C bond formation |

Computational Analysis of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate: A Theoretical Perspective

A comprehensive review of the computational chemistry and theoretical studies of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate is currently unavailable in publicly accessible scientific literature. While the molecular structure can be determined from its name, detailed research findings from quantum chemical calculations, molecular dynamics simulations, in silico structure-activity relationship (SAR) modeling, and molecular docking studies specific to this compound have not been published.

Computational chemistry serves as a powerful tool in modern chemical research, offering insights into molecular properties and interactions that can be difficult or impossible to obtain through experimental means alone. For a novel or less-studied compound like Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, these theoretical approaches would be invaluable in predicting its behavior and potential applications. The following sections outline the types of computational studies that would be necessary to build a comprehensive understanding of this molecule.

Preclinical Biological and Biochemical Interaction Studies Mechanistic Focus

Methodologies for Molecular Target Identification and Validation

The identification of the molecular targets of a small molecule is a critical step in drug discovery and development. wikipedia.org This process, often termed target deconvolution, helps to elucidate the mechanism of action, predict potential on-target and off-target effects, and guide lead optimization. youtube.com For a compound like Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, a variety of advanced techniques can be employed to identify its protein binding partners.

Chemical proteomics is a powerful interdisciplinary technology used to identify the protein targets of small molecules within complex biological systems. usgs.govnih.gov This approach often utilizes a modified version of the small molecule of interest, which is functionalized with a tag (e.g., biotin) or a reactive group to facilitate the isolation of its binding partners. nih.gov

Affinity-based proteomics is a primary method within this field. bio-techne.com The general workflow involves:

Probe Synthesis: The small molecule, in this case, Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, would be chemically modified to incorporate an affinity handle or a photo-reactive cross-linking group.

Affinity Capture: The modified compound is immobilized on a solid support (e.g., beads) and incubated with a cell or tissue lysate. nih.gov Proteins that bind to the compound are "pulled down" from the complex mixture.

Elution and Identification: The bound proteins are then eluted and identified using high-resolution mass spectrometry. nih.gov

Competition experiments, where the lysate is co-incubated with an excess of the unmodified, free compound, are crucial to distinguish specific binders from non-specific interactions. bio-techne.com

To circumvent the potential issue of the chemical modification altering the binding characteristics of the small molecule, label-free target deconvolution methods have been developed. youtube.com These techniques rely on the principle that the binding of a ligand to a protein can alter the protein's biophysical properties, such as its thermal stability or susceptibility to proteolysis. youtube.com

Common label-free strategies include:

Cellular Thermal Shift Assay (CETSA): This method assesses changes in the thermal stability of proteins upon ligand binding. Proteins that are stabilized by the compound will remain in solution at higher temperatures.

Drug Affinity Responsive Target Stability (DARTS): This technique exploits the change in a protein's susceptibility to protease digestion upon ligand binding. A ligand-bound protein is often more resistant to proteolysis. nih.gov

Stability of Proteins from Rates of Oxidation (SPROX): This method measures changes in the protein's susceptibility to chemical denaturation and subsequent oxidation.

These label-free approaches offer the significant advantage of studying drug-target interactions in a more native-like environment, without the need for chemical modification of the compound of interest. youtube.com

Receptor Binding Profile Analysis in Cell-Free and in vitro Systems

Given its structural similarity to nicotine (B1678760), Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate is predicted to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are crucial in neurotransmission and are implicated in a variety of physiological and pathological processes.

The interaction of nicotinic compounds with different nAChR subtypes can be characterized using various in vitro techniques. Radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing specific nAChR subtypes are common methods.

While direct binding data for Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate is not publicly available, studies on structurally related compounds, such as methyl-substituted nicotine analogs, provide valuable insights into how modifications of the pyrrolidine (B122466) ring can influence nAChR affinity and functional activity. For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine has revealed that substitutions at different positions can lead to significant differences in interactions with the major brain nAChR subtypes, α4β2 and α7.

The table below, adapted from studies on nicotine analogs, illustrates how small structural changes can impact receptor interaction. This data for related compounds suggests that the pyrrolidinylmethyl substituent in Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate would likely influence its binding profile at various nAChR subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (% of ACh max) |

| Nicotine | α4β2 | 1.2 | 1.5 | 100 |

| Nicotine | α7 | 230 | 12 | 85 |

| (S)-(-)-N-Methylnicotinium | α4β2 | >10,000 | - | - |

This table is illustrative and based on data for related nicotinic compounds. The values are approximate and serve to demonstrate the principles of structure-activity relationships at nAChRs.

The determination of binding kinetics (association and dissociation rate constants, k_on and k_off) and equilibrium binding constants (dissociation constant, K_d) is essential for a comprehensive understanding of the compound's interaction with its receptor targets. Techniques like surface plasmon resonance (SPR) and radioligand binding assays are typically employed for these studies.

For Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, such studies would quantify the affinity and the stability of the compound-receptor complex, providing crucial information for predicting its pharmacological effects. However, specific experimental data on the binding kinetics of this compound are not currently available in the public domain.

Enzyme Modulation and Inhibition Kinetics

In addition to receptor interactions, nicotinic compounds can also modulate the activity of various enzymes. The metabolism of nicotine itself is a well-studied example of enzyme interaction, primarily involving cytochrome P450 enzymes, particularly CYP2A6. nih.gov

While specific studies on the enzymatic interactions of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate are not available, it is plausible that this compound could interact with enzymes involved in neurotransmitter metabolism or other signaling pathways. Investigating the potential for enzyme inhibition or modulation is a key aspect of preclinical characterization.

Standard enzymatic assays would be employed to determine if Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate acts as an inhibitor, activator, or substrate for specific enzymes. If inhibitory activity is observed, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (K_i).

For example, if the compound were found to inhibit an enzyme, the following parameters would be determined:

| Parameter | Description |

| IC50 | The concentration of the inhibitor required to reduce enzyme activity by 50%. |

| Ki | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. |

Without specific experimental data, any discussion on the enzyme modulation by Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate remains speculative.

Mechanistic Characterization of Enzyme Inhibition or Activation

Currently, there is a lack of specific studies in the public domain that detail the mechanistic characterization of enzyme inhibition or activation by Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate. While derivatives of nicotinic acid are known to interact with various enzymes, specific data such as inhibition constants (Kᵢ), IC₅₀ values, or activation parameters for this particular compound have not been reported in the available scientific literature.

The nicotinic acid moiety is a precursor in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. The Preiss-Handler pathway, for instance, utilizes nicotinic acid to produce NAD+. nih.gov It is conceivable that Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, as a nicotinic acid derivative, could potentially influence enzymes within this pathway, such as nicotinic acid phosphoribosyltransferase 1 (NAPRT1). nih.gov However, without direct experimental evidence, this remains speculative.

Furthermore, the pyrrolidine ring is a common structural motif in many biologically active compounds, including enzyme inhibitors. Its presence could confer affinity for various enzyme active sites, but specific targets for this compound have not been identified.

Identification of Allosteric Modulators

There is no direct evidence in the available literature to suggest that Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. nih.gov

While there is significant research into allosteric modulators of nicotinic acetylcholine receptors (nAChRs), and some of these modulators are complex heterocyclic molecules, there are no published studies identifying Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate as a positive (PAM) or negative (NAM) allosteric modulator of these or any other receptors. nih.govnih.gov The development of such modulators is a promising therapeutic strategy, but the activity of this specific compound in that context has not been characterized. nih.govnih.gov

Cellular Pathway Perturbation Analysis in Defined in vitro Models

Specific studies analyzing the perturbation of cellular pathways by Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate in defined in vitro models are not available in the current body of scientific literature.

However, studies on related nicotinic acid derivatives offer some insight into potential areas of interaction. For example, nicotinic acid itself has been shown to influence gene expression and signaling pathways in various cell types. In cultured adipocytes, nicotinic acid can inhibit the induction of pro-inflammatory chemokines and increase the expression of the anti-atherogenic adiponectin. nih.gov It has also been shown to affect the expression of genes involved in cholesterol transport, such as ABCA1, through pathways involving PPARγ and LXRα in HepG2 cells and macrophages. nih.gov

Given its structural similarity, it is plausible that Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate could interact with similar pathways. However, without direct experimental data from in vitro models exposed to this specific compound, any potential effects on cellular signaling cascades, gene expression, or metabolic pathways remain unconfirmed. Studies on cultured human epidermal keratinocytes have shown that nicotinic acid can increase cellular NAD+ levels and reduce mitochondrial oxidative stress, highlighting the role of the nicotinic acid structure in cellular metabolism. nih.gov

Biophysical Characterization of Protein-Ligand Interactions (e.g., SPR, ITC)

There are no publicly available biophysical studies, such as those using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), that characterize the interaction between Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate and any protein target.

SPR and ITC are powerful techniques used to quantitatively measure the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. These methods provide crucial data for understanding the molecular basis of a compound's biological activity. The absence of such data for Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate means that its binding affinity (Kᴅ), association and dissociation rate constants (kₐ and kₑ), and thermodynamic parameters (ΔH, ΔS) for any potential protein targets are unknown.

A summary of the current data availability for the preclinical biochemical and biological interactions of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate is presented in the table below.

| Section | Sub-section | Finding |

| 5.3 | 5.3.1. Mechanistic Characterization of Enzyme Inhibition or Activation | No specific data available for Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate. |

| 5.3.2. Identification of Allosteric Modulators | No specific data available for Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate. | |

| 5.4 | Cellular Pathway Perturbation Analysis in Defined in vitro Models | No specific data available for Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate. |

| 5.5 | Biophysical Characterization of Protein-Ligand Interactions (e.g., SPR, ITC) | No specific data available for Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate. |

Derivatization and Structural Modification for Chemical Biology Probes and Advanced Research

Synthesis of Analogues for Systematic Structure-Activity Relationship Studies

Systematic structure-activity relationship (SAR) studies are fundamental to understanding how a ligand interacts with its receptor and to identify the key chemical features responsible for its biological activity. For methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, SAR studies would involve the synthesis of a series of analogues where specific parts of the molecule are systematically altered.

A "methyl scan" of the pyrrolidine (B122466) ring, for instance, is a powerful strategy to probe the steric and electronic requirements of the nAChR binding pocket. nih.gov This involves the sequential addition of a methyl group to each carbon position of the pyrrolidine ring to create a library of analogues. Each of these methylated analogues would then be evaluated for its binding affinity and functional activity at different nAChR subtypes. nih.gov For example, methylation at different positions on the pyrrolidine ring of nicotine (B1678760), a structurally related nAChR ligand, has been shown to produce unique changes in its interactions with α7 and α4β2 nAChRs. nih.gov Specifically, 2'-methylation has been observed to enhance binding and agonist potency at α7 receptors, while 4'-methylation significantly decreases potency at α7 receptors more than at α4β2 receptors. nih.gov

Another avenue for SAR exploration is the modification of the pyridine (B92270) ring and the methyl ester group. The synthesis of analogues with different substituents on the pyridine ring (e.g., halogens, small alkyl groups) can provide insights into the electronic and steric tolerances of the receptor's aromatic binding domain. Similarly, replacement of the methyl ester with other functional groups, such as amides or other esters, can probe the hydrogen bonding and hydrophobic interactions in that region of the binding site.

The following table outlines a hypothetical series of analogues of methyl 6-(pyrrolidin-1-ylmethyl)nicotinate that could be synthesized for a systematic SAR study.

| Analogue | Modification from Parent Compound | Rationale for Synthesis |

| Analogue 1 | 2'-methyl substitution on the pyrrolidine ring | To investigate steric tolerance at the 2' position and potential enhancement of α7 receptor activity. nih.gov |

| Analogue 2 | 3'-methyl substitution on the pyrrolidine ring | To probe the steric and conformational effects of substitution at the 3' position. nih.gov |

| Analogue 3 | 4'-methyl substitution on the pyrrolidine ring | To assess the impact of steric bulk at the 4' position on receptor subtype selectivity. nih.gov |

| Analogue 4 | 5-chloro substitution on the pyridine ring | To evaluate the effect of an electron-withdrawing group on the pyridine ring on binding affinity. |

| Analogue 5 | Ethyl 6-(pyrrolidin-1-ylmethyl)nicotinate | To determine the influence of a larger ester group on ligand-receptor interactions. |

| Analogue 6 | 6-(Pyrrolidin-1-ylmethyl)nicotinamide | To explore the role of the carbonyl oxygen as a hydrogen bond acceptor by replacing it with a primary amide. |

The synthesis of these analogues would likely follow established synthetic routes, potentially starting from commercially available substituted nicotinic acids or by modifying the parent compound through standard organic chemistry transformations. The biological evaluation of these analogues would then provide a detailed map of the pharmacophore, guiding the design of more potent and selective nAChR ligands for research purposes.

Development of Bioorthogonal Probes for Cellular Studies

Bioorthogonal chemistry allows for the study of biomolecules in their native environment without interfering with biological processes. nih.gov The development of bioorthogonal probes from methyl 6-(pyrrolidin-1-ylmethyl)nicotinate would enable the specific labeling and tracking of nAChRs in living cells and potentially in vivo. nih.govbiorxiv.org This is achieved by introducing a chemically "invisible" functional group onto the ligand, which can then be selectively reacted with a complementary probe carrying a reporter tag, such as a fluorophore.

A common strategy for creating a bioorthogonal probe is to incorporate a small, inert functional group like an azide (B81097) or an alkyne into the structure of the parent compound. For methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, this could be achieved by synthesizing an analogue with an azide- or alkyne-containing linker attached to a non-critical position of the molecule, as determined by SAR studies. For instance, a linker could be attached to the pyrrolidine ring or as a modification of the methyl ester.

The synthesis of such a probe would require a multi-step process. For example, to create an azide-containing probe, a precursor with a hydroxyl or amino group could be synthesized, which is then converted to an azide using standard chemical methods. The resulting bioorthogonal probe would retain its ability to bind to nAChRs.

Once the probe is bound to the receptor, a reporter molecule containing the complementary reactive group (e.g., an alkyne for an azide-containing probe, or vice versa) can be added. This triggers a highly specific "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to covalently attach the reporter to the ligand-receptor complex. This allows for the visualization and analysis of the receptor's localization, trafficking, and dynamics within the cell.

| Probe Type | Bioorthogonal Group | Complementary Reporter Group | Click Reaction | Application |

| Azide-Probe | Azide (-N₃) | Alkyne | CuAAC or SPAAC | Fluorescence imaging of nAChRs |

| Alkyne-Probe | Alkyne | Azide | CuAAC or SPAAC | Pull-down assays for receptor proteomics |

Conjugation Strategies for Molecular Labeling and Imaging

The direct conjugation of a reporter molecule, such as a fluorophore, to methyl 6-(pyrrolidin-1-ylmethyl)nicotinate can create a powerful tool for molecular imaging. These fluorescently labeled ligands allow for the direct visualization of nAChRs in cells and tissues, providing insights into their distribution and density. frontiersin.orgnih.gov

The key to a successful conjugation strategy is to attach the label at a position that does not significantly impair the ligand's binding affinity or selectivity. SAR data is crucial in identifying suitable conjugation points. For methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, potential sites for conjugation could be the pyridine ring or the pyrrolidine moiety, provided that the modifications are tolerated by the receptor.

The conjugation process typically involves synthesizing a derivative of the parent compound that contains a reactive handle, such as a carboxylic acid, an amine, or a thiol. This reactive group can then be coupled to a fluorescent dye that has a complementary reactive group (e.g., an N-hydroxysuccinimide (NHS) ester for an amine-containing ligand).

For example, a derivative of methyl 6-(pyrrolidin-1-ylmethyl)nicotinate with a primary amine linker could be synthesized. This amine-functionalized ligand could then be reacted with a variety of commercially available fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine NHS ester, to yield a fluorescently labeled probe. nih.gov The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired wavelength of excitation and emission.

These fluorescent conjugates can be used in a range of applications, including:

Fluorescence microscopy: To visualize the subcellular localization of nAChRs. frontiersin.org

Flow cytometry: To quantify the number of receptors on the cell surface.

In vivo imaging: Using near-infrared fluorescent probes to visualize nAChRs in living organisms. nih.gov

Synthesis of Prodrugs for Research Tool Applications (excluding clinical intent)

Prodrugs are inactive or less active precursors of a biologically active compound that are converted to the active form in a specific environment, often through enzymatic cleavage. nih.gov For research applications, prodrugs of methyl 6-(pyrrolidin-1-ylmethyl)nicotinate can be designed to provide temporal or spatial control over nAChR activation. This is particularly useful for studying the downstream effects of receptor activation in a controlled manner.

The synthesis of a research prodrug involves attaching a cleavable moiety to a key functional group of the parent compound that is essential for its activity. For methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, this could involve modification of the pyrrolidine nitrogen or the methyl ester. The choice of the cleavable linker is critical and can be designed to be sensitive to specific enzymes or chemical conditions. nih.govrsc.orgcam.ac.uknih.gov

For example, an ester-based linker could be attached to the pyrrolidine nitrogen. This would render the compound inactive, as the positively charged nitrogen is often crucial for receptor binding. This ester linkage could be designed to be cleaved by cellular esterases, releasing the active ligand and allowing for the activation of nAChRs. nih.gov

Another strategy is to use a photolabile protecting group. In this case, the prodrug would be inactive until it is exposed to light of a specific wavelength. This would allow for the precise spatiotemporal control of ligand release and receptor activation, enabling researchers to study the effects of nAChR signaling in specific cells or regions of a tissue.

Future Research Directions and Potential As a Chemical Biology Tool

Advancements in Stereocontrolled Synthetic Methodologies

The development of stereocontrolled synthetic methods is crucial for producing enantiomerically pure compounds, which is often a prerequisite for studying their biological activity and for their potential use as selective chemical tools. For Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, the pyrrolidine (B122466) ring introduces the possibility of chirality. While specific stereocontrolled syntheses for this exact molecule are not extensively documented in publicly available research, advancements in the asymmetric synthesis of related chiral pyrrolidines and nicotinic acid derivatives provide a strong foundation for future work.

Future research could focus on adapting existing asymmetric catalytic methods. For instance, the use of chiral pyridine-oxazoline (PyBox) ligands has shown great promise in various asymmetric catalytic reactions. nih.govrsc.org These ligands, when complexed with transition metals, can facilitate enantioselective transformations. A potential synthetic route could involve the asymmetric reduction of a suitable precursor or the chiral alkylation of a 6-methylnicotinate (B8608588) derivative. The development of biocatalytic methods, using enzymes like imine reductases (IREDs), also presents a green and highly selective alternative for the synthesis of chiral amines and their derivatives. nih.gov

Key areas for development in the stereocontrolled synthesis of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate would include:

Catalytic Asymmetric Hydrogenation: Employing chiral catalysts, such as those based on iridium or rhodium, for the asymmetric hydrogenation of a precursor ketone could establish the chiral center on the pyrrolidine ring with high enantioselectivity.

Enzyme-Catalyzed Reductive Amination: The use of imine reductases could enable the direct reductive coupling of a suitable keto-ester with pyrrolidine, offering a highly enantioselective and environmentally friendly route. nih.gov

Chiral Ligand-Controlled Cross-Coupling: The development of new chiral ligands could control the stereoselective formation of the C-N bond between the pyridine (B92270) ring and the pyrrolidine moiety.

Table 1: Examples of Chiral Ligands for Asymmetric Synthesis

| Ligand Type | Metal | Application | Reference |

| Pyridine-Oxazoline (PyBox) | Various | Asymmetric Catalysis | nih.govrsc.org |

| Chiral Pyridine Bis(oxazoline) | Nickel | Asymmetric Cross-Coupling | nih.gov |

| Chiral Phosphabarrelene-Pyridine | Rhodium/Iridium | Asymmetric Hydrogenation | researchgate.net |

Elucidation of Novel Molecular Interaction Mechanisms

Given its structural similarity to nicotine (B1678760), Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate is a prime candidate for interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for various neurological functions, and understanding how novel ligands interact with them is of significant interest. Future research should aim to elucidate the specific molecular interactions of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate with different nAChR subtypes.

"Methyl scans," a technique involving the systematic methylation of different positions on a molecule, have been effectively used to probe the binding pocket of nAChRs with nicotine analogs. nih.gov This approach could be applied to Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate to identify key structural features for receptor binding and functional activity. Furthermore, computational methods like molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode and the specific amino acid residues involved in the interaction. nih.gov Such studies would be instrumental in understanding the structure-activity relationship (SAR) and in the rational design of more potent and selective ligands.

Potential research directions to explore these mechanisms include:

Radioligand Binding Assays: To determine the binding affinity of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate for various nAChR subtypes.

Molecular Docking and Simulation: To predict the binding pose and identify key interactions with receptor subtypes, such as the α4β2 and α7 nAChRs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate to understand how structural modifications affect binding affinity and functional activity. nih.gov

Table 2: Key Nicotinic Acetylcholine Receptor Subtypes and Their Significance

| Receptor Subtype | Location | Implicated In | Reference |

| α4β2 | Brain | Nicotine addiction, learning, memory | nih.govnih.gov |

| α7 | Brain | Cognition, inflammation | nih.gov |

Application as a Chemical Biology Tool for Target Validation

A well-characterized small molecule can be a powerful tool for chemical biology, enabling the identification and validation of new biological targets. Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, if found to have specific biological activity, could be developed into such a tool. By modifying the molecule with reporter tags, such as biotin (B1667282) or fluorescent dyes, researchers can create chemical probes to study its interactions in a cellular context.

For instance, a biotinylated version of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate could be used in affinity purification experiments to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry. Similarly, a fluorescently labeled analog could be used for fluorescence microscopy to visualize the subcellular localization of its target. The development of fluorescent probes for nAChRs has already been demonstrated, providing a clear precedent for this approach. nih.govelifesciences.org Photoaffinity labeling is another powerful technique where a photoreactive group is incorporated into the molecule, allowing for covalent cross-linking to its target upon UV irradiation, thus enabling definitive target identification. nih.gov

Future applications in this area could involve:

Synthesis of Tagged Analogs: Developing synthetic routes to incorporate biotin, fluorescent dyes (e.g., fluorescein (B123965), coumarin), or photoreactive groups without significantly altering the compound's biological activity. nih.govlubio.ch

Affinity Chromatography: Using an immobilized form of the compound or a tagged analog to isolate and identify its binding proteins from complex biological samples.

Cellular Imaging: Employing fluorescently labeled Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate to study the distribution and dynamics of its target in living cells.

Exploration in Materials Science or Catalyst Design (non-biological applications)

The unique chemical structure of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate also suggests potential applications beyond the biological realm, in fields such as materials science and catalysis. The pyridine and pyrrolidine moieties can both act as ligands for metal ions, making this compound a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govgoogle.com MOFs are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The incorporation of a functionalized nicotinate (B505614) ligand like Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate could lead to MOFs with novel properties.

In the area of catalysis, the pyrrolidine unit is a well-established organocatalytic motif. While the parent compound itself may not be a catalyst, it could serve as a scaffold for the development of new chiral catalysts. Furthermore, the pyridine nitrogen and the pyrrolidine nitrogen can coordinate to metal centers, potentially forming novel metal complexes with catalytic activity. For example, related nicotinic acid derivatives have been explored in the development of catalysts for cross-coupling reactions. guidechem.com

Potential non-biological applications to be explored include:

Metal-Organic Frameworks (MOFs): Using Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate as an organic linker to construct novel MOFs with tailored pore sizes and functionalities for applications in gas separation or catalysis. nih.govgoogle.comresearchgate.net

Functional Polymers: Incorporating the compound into polymer chains to create functional materials with specific binding or catalytic properties.

Ligand in Homogeneous Catalysis: Investigating the coordination chemistry of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate with various transition metals to develop new catalysts for organic synthesis.

Q & A

Q. What are the established synthetic routes for Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate, and how do yields vary under different conditions?

- Methodological Answer : A common precursor for derivatives of this compound is Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9), synthesized via esterification of 2,5-pyridinedicarboxylic acid dimethyl ester with a reported yield of ~94% . The pyrrolidin-1-ylmethyl group can be introduced via nucleophilic substitution or reductive amination, depending on the reactivity of the hydroxymethyl intermediate. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. For example, Knoevenagel condensation or palladium-catalyzed coupling may be employed for functionalization .

Q. How can researchers verify the purity and structural integrity of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity (>95% is typical for research-grade material) . Structural confirmation requires 1H/13C NMR spectroscopy to resolve signals for the pyrrolidine methylene (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–170 ppm). Infrared Spectroscopy (IR) can validate ester (C=O stretch ~1720 cm⁻¹) and pyrrolidine (C-N stretch ~1200 cm⁻¹) functionalities .

Advanced Research Questions

Q. What computational or experimental strategies resolve contradictions in reaction outcomes during the synthesis of Methyl 6-(pyrrolidin-1-ylmethyl)nicotinate derivatives?

- Methodological Answer : Discrepancies in reaction yields or regioselectivity may arise from steric hindrance at the pyridine C6 position. Density Functional Theory (DFT) calculations can predict electronic effects of the pyrrolidine substituent on reaction pathways. Experimentally, X-ray crystallography (e.g., for intermediates like [(Me21)2Cu][BF4]) provides spatial insights into coordination chemistry that may influence reactivity . For conflicting NMR data, variable-temperature (VT) NMR or 2D-COSY experiments can clarify dynamic conformational changes in the pyrrolidine ring .

Q. How does the pyrrolidin-1-ylmethyl group influence the compound’s stability and reactivity in catalytic applications?

- Methodological Answer : The pyrrolidine moiety enhances steric bulk and basicity, which may stabilize intermediates in transition-metal-catalyzed reactions. However, hydrolysis susceptibility of the ester group (mediated by nonspecific esterases) necessitates stability studies under varying pH and temperature. Kinetic profiling (e.g., via UV-Vis spectroscopy) can quantify degradation rates, while mass spectrometry (MS) identifies hydrolysis products like nicotinic acid derivatives .

Critical Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.